N-[2-(3-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
Description
N-[2-(3-Fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the 4-position of the benzamide core and a 2-(3-fluorophenyl)ethyl side chain. Tetrazole groups are bioisosteres for carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities . The fluorophenyl moiety may contribute to lipophilicity and sigma receptor affinity, as seen in structurally related benzamides used in tumor imaging and therapy .
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c17-14-3-1-2-12(10-14)8-9-18-16(23)13-4-6-15(7-5-13)22-11-19-20-21-22/h1-7,10-11H,8-9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAADRAVZXDFUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution of a fluorinated aromatic compound with an appropriate amine, followed by the formation of the tetrazole ring through cyclization reactions. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like cesium carbonate (Cs2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This binding can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings and Comparative Analysis
Sigma Receptor Affinity :
- The radioiodinated benzamide [125I]PIMBA () demonstrates high sigma-1 receptor binding (Kd = 5.80 nM), enabling prostate tumor imaging. The main compound’s fluorophenyl and tetrazole groups suggest moderate affinity, though direct data are lacking. Tetrazole’s bioisosteric properties may mimic carboxylate interactions, enhancing receptor binding .
Substituent Impact on Pharmacokinetics: Urea vs. Ethyl Linkers: Compound 3b () uses a urea linker, which may improve solubility but reduce membrane permeability compared to the main compound’s ethyl chain . Thiazole vs.
Metabolic Considerations :
- Hydroxy and methoxy groups in the compound increase hydrophilicity but may predispose it to glucuronidation, reducing oral bioavailability. The main compound’s fluorophenyl group likely enhances metabolic stability via reduced oxidative metabolism .
Therapeutic Potential: Nonradioactive analogs like PIMBA () inhibit prostate tumor cell growth in vitro. The main compound’s structural similarity suggests possible antitumor activity, though fluorophenyl’s electron-withdrawing effects might modulate efficacy .
The main compound’s safety remains unstudied, but standard benzamide precautions (e.g., avoiding inhalation) are advised .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
